HIV-1 Reverse Transcriptase Inhibitory Potency: Pyridobenzoxazepinone vs Dibenzoxazepinone vs Nevirapine
A pyridobenzoxazepinone derivative of the target scaffold (BDBM2008, a 10-ethyl-14-methyl-12-cyano-substituted pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one) achieves an IC50 of 19 nM against recombinant HIV-1 reverse transcriptase in a RNA-directed DNA polymerase activity assay [1]. In contrast, a structurally comparable dibenzoxazepinone derivative (BDBM1988, a 13-amino-9-ethyl-5,7-dimethyl-substituted dibenz[b,f][1,4]oxazepin-11(10H)-one) yields an IC50 of 43 nM under near-identical assay conditions (pH 7.8, same substrate poly(rC):oligo(dG)) [2]. The ~2.3-fold potency advantage of the pyridobenzoxazepinone scaffold is attributed to the replacement of the all-carbon B-ring with a pyridine that introduces a nitrogen at position 1 of the tricyclic system [1]. As a further reference, the approved NNRTI nevirapine, a dipyridodiazepinone, exhibits an IC50 of 84 nM against HIV-1 RT in comparable enzyme assays [3].
| Evidence Dimension | HIV-1 Reverse Transcriptase IC50 (enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 19 nM (BDBM2008, pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one derivative; pyridobenzoxazepinone 76) |
| Comparator Or Baseline | IC50 = 43 nM (BDBM1988, dibenz[b,f][1,4]oxazepin-11(10H)-one derivative; dibenzoxazepinone 38); IC50 = 84 nM (nevirapine, dipyridodiazepinone standard) |
| Quantified Difference | 2.3-fold more potent than the dibenzoxazepinone analog; 4.4-fold more potent than nevirapine |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase activity; substrate poly(rC):oligo(dG); pH 7.8; temperature 2°C (BDBM2008) / 22°C (BDBM1988). Assay: primer extension format measuring incorporation of radiolabeled nucleotide [1][2]. |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 RT, the pyridobenzoxazepinone scaffold provides a ≥2-fold potency window over the nearest dibenzoxazepinone analog at the enzyme level, enabling lower dosing requirements and a wider therapeutic index during lead optimization.
- [1] BindingDB. BDBM2008 (Pyridobenzoxazepinone 76) – IC50: 19 nM. HIV-1 RT RNA-directed DNA polymerase assay. Data from Klunder et al. J. Med. Chem. 1992, 35, 1887–1897. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2008 View Source
- [2] BindingDB. BDBM1988 (Dibenzoxazepinone 38) – IC50: 43 nM at pH 7.8, 22°C. HIV-1 RT RNA-directed DNA polymerase assay. Data from Klunder et al. J. Med. Chem. 1992, 35, 1887–1897. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=1988 View Source
- [3] Merluzzi, V. J.; Hargrave, K. D.; Labadia, M.; Grozinger, K.; Skoog, M.; Wu, J. C.; Shih, C. K.; Eckner, K.; Hattox, S.; Adams, J.; Rosenthal, A. S.; Faanes, R.; Eckner, R. J.; Koup, R. A.; Sullivan, J. L. Inhibition of HIV-1 Replication by a Nonnucleoside Reverse Transcriptase Inhibitor. Science 1990, 250 (4986), 1411–1413. https://doi.org/10.1126/science.1701568 (Nevirapine IC50 = 84 nM in enzyme assay). View Source
